2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide
Overview
Description
The compound “2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide” likely belongs to the class of organic compounds known as naphtho[1,2-b]thiophenes, which are compounds containing a thiophene ring fused to a naphthalene moiety . The ‘2-Amino’ and ‘3-carboxamide’ parts suggest the presence of an amino group (-NH2) and a carboxamide group (-CONH2) respectively.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a fused ring system of naphthalene and thiophene, with an amino group attached at the 2-position and a carboxamide group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The fused ring system in this compound could confer stability and rigidity, while the amino and carboxamide groups could confer polarity and potential for hydrogen bonding .Scientific Research Applications
Catalytic Synthesis
The compound 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide has been utilized as a substrate in catalytic synthesis. An Aurivillius perovskite nano-structure of SrBi4Ti4O15 catalyzed the cyclocondensation reaction of this compound with aldehydes using the HSBM technique under mild conditions. This process led to the production of novel dihydronaphtho[2′,1′:4,5]thieno[2,3-d]pyrimidin-7(6H)-ones in good to excellent yields, showcasing its potential in facilitating efficient synthetic pathways in organic chemistry (Ghashang, 2017).
Antiviral Research
Research has also explored the derivative compounds of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide for antiviral activities. Notably, derivatives containing dihydronaphtho, naphtho[2,1-b]thiophene, and thieno[2,3-d]pyrimidine ring systems were synthesized and tested for their activity against the H5N1 avian influenza virus. Compounds from this research demonstrated significant antiviral efficacy, highlighting the compound's relevance in the development of new antiviral agents (Rashad et al., 2010).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of derivatives of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide have been documented as well. Specific thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities, which could be attributed to the structural features and chemical interactions inherent to these compounds. Such activities suggest their utility in the development of new antimicrobial and antifungal therapies (Vasu et al., 2003).
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level that can affect cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-12(16)10-9-6-5-7-3-1-2-4-8(7)11(9)17-13(10)15/h1-4H,5-6,15H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQADBFOLFOIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440047 | |
Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
617688-39-8 | |
Record name | 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.